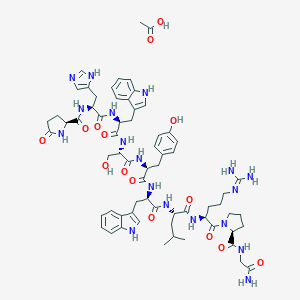

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Vue d'ensemble

Description

L'acétate de triptoréline est un analogue décapeptidique synthétique de l'hormone de libération des gonadotropines (GnRH). Il est principalement utilisé dans le traitement des cancers hormono-sensibles tels que le cancer de la prostate, l'endométriose et pour la suppression de la puberté dans le cas de dysphorie de genre . L'acétate de triptoréline est connu pour sa capacité à supprimer la sécrétion de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH), conduisant à une réduction des taux de testostérone et d'œstrogène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acétate de triptoréline est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs sont éliminés et le peptide est clivé de la résine . Le peptide brut est ensuite purifié par chromatographie liquide haute performance (HPLC) pour obtenir le produit final .

Méthodes de production industrielle

Dans les milieux industriels, l'acétate de triptoréline est produit en utilisant la SPPS à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, impliquant des synthétiseurs peptidiques automatisés et des techniques de purification avancées . Le produit final est formulé en diverses formes galéniques, y compris des solutions injectables et des formulations à libération prolongée .

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de triptoréline subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le résidu tryptophane dans l'acétate de triptoréline peut subir une oxydation dans certaines conditions.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le peptide peut subir des réactions de substitution, en particulier au niveau des chaînes latérales des acides aminés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) peuvent être utilisés.

Substitution : Divers réactifs peuvent être utilisés en fonction de la réaction de substitution spécifique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du résidu tryptophane peut conduire à la formation de dérivés d'oxindole .

Applications de la recherche scientifique

L'acétate de triptoréline a un large éventail d'applications de recherche scientifique :

Biologie : Employé dans la recherche sur la régulation hormonale et la fonction du système endocrinien.

Industrie : Utilisé dans le développement de systèmes d'administration de médicaments à libération prolongée.

Mécanisme d'action

L'acétate de triptoréline agit comme un analogue agoniste de l'hormone de libération des gonadotropines (GnRH). Il se lie aux récepteurs de la GnRH dans l'hypophyse, ce qui provoque une augmentation initiale de la sécrétion de LH et de FSH . Une administration continue entraîne une régulation négative de ces récepteurs, supprimant finalement la sécrétion de LH et de FSH . Cette suppression conduit à une diminution des taux de testostérone et d'œstrogène, ce qui est bénéfique dans le traitement des affections hormono-sensibles .

Applications De Recherche Scientifique

Hormonal Regulation

Triptorelin is primarily used in the treatment of hormone-sensitive conditions. It functions as a potent agonist of GnRH, leading to the suppression of gonadotropin release from the pituitary gland. This mechanism is particularly beneficial in:

- Prostate Cancer : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth. Clinical studies have demonstrated its effectiveness in prolonging survival rates and improving quality of life for patients undergoing androgen deprivation therapy .

- Endometriosis : The compound is also indicated for treating endometriosis, where it helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels that contribute to the disease .

Fertility Treatments

In fertility treatments, Triptorelin is used to trigger ovulation by controlling the timing of gonadotropin release. This application is crucial in assisted reproductive technologies (ART), including in vitro fertilization (IVF), where precise hormonal control is essential for successful outcomes .

Neurobiology Studies

Triptorelin has been employed in neurobiological research to study the effects of GnRH on the central nervous system (CNS). Its ability to modulate neurotransmitter release makes it a valuable tool for investigating neuroendocrine functions and their implications in disorders such as depression and anxiety .

Cancer Research

The compound's role in cancer therapy extends beyond prostate cancer. Research is ongoing into its potential applications in other malignancies, including breast and ovarian cancers, where hormonal pathways are critical . Studies suggest that targeting GnRH receptors may enhance therapeutic efficacy and reduce side effects associated with conventional chemotherapy.

Case Studies

Mécanisme D'action

Triptorelin acetate acts as an agonist analog of gonadotropin-releasing hormone (GnRH). It binds to GnRH receptors in the pituitary gland, leading to an initial surge in LH and FSH secretion . continuous administration results in downregulation of these receptors, ultimately suppressing the secretion of LH and FSH . This suppression leads to decreased levels of testosterone and estrogen, which is beneficial in treating hormone-responsive conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate de leuprolide : Un autre agoniste de la GnRH utilisé pour des indications similaires.

Acétate de goséréline : Un décapeptide synthétique avec des applications similaires.

Acétate de buséréline : Un autre analogue de la GnRH utilisé en hormonothérapie.

Unicité

L'acétate de triptoréline se distingue par sa durée d'action plus longue par rapport à certains autres analogues de la GnRH . Il est disponible en diverses formulations, y compris des formes à libération prolongée, qui fournissent des effets thérapeutiques prolongés .

Activité Biologique

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H, commonly known as Triptorelin acetate, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily utilized in clinical settings for its potent biological activity in regulating hormone levels, particularly in the treatment of hormone-responsive cancers and conditions such as endometriosis and precocious puberty.

Chemical Structure and Properties

- Molecular Formula : C66H86N18O15

- Molecular Weight : 1311.47 g/mol

- Appearance : White to off-white powder

- Solubility : Slightly soluble in water and methanol; better solubility in aqueous bases.

- Melting Point : >180°C (decomposes)

- pKa : 9.82 (predicted)

Triptorelin functions as an agonist of GnRH, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration results in downregulation of GnRH receptors, leading to decreased levels of sex hormones such as testosterone and estrogen. This mechanism is particularly beneficial in conditions where hormone suppression is desired.

Hormonal Regulation

Triptorelin's primary biological activity revolves around its ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking GnRH, it effectively controls the release of gonadotropins, which are crucial for reproductive function.

Clinical Applications

- Prostate Cancer Treatment : Triptorelin is utilized in managing advanced prostate cancer by reducing testosterone levels, which can fuel cancer growth.

- Endometriosis Management : It helps alleviate symptoms by inducing a temporary menopause-like state, thus reducing estrogen levels.

- Precocious Puberty : The drug is administered to delay puberty in children with early onset sexual maturation.

Efficacy in Prostate Cancer

A study published in The Journal of Urology demonstrated that patients receiving Triptorelin showed a significant decrease in serum testosterone levels and improved clinical outcomes compared to those on placebo .

| Study | Population | Outcome |

|---|---|---|

| The Journal of Urology | 200 men with advanced prostate cancer | Significant reduction in testosterone; improved survival rates |

Impact on Endometriosis

Research published in Fertility and Sterility indicated that women treated with Triptorelin experienced substantial relief from pain associated with endometriosis and a reduction in lesion size .

| Study | Population | Outcome |

|---|---|---|

| Fertility and Sterility | 150 women with endometriosis | 70% reported significant pain relief; lesions reduced by 50% |

Precocious Puberty Outcomes

A longitudinal study followed children treated with Triptorelin for precocious puberty, finding that it effectively delayed sexual development without adverse effects on growth or bone density .

| Study | Population | Outcome |

|---|---|---|

| Pediatric Endocrinology Reviews | 100 children with precocious puberty | Successful delay in sexual maturation; normal growth patterns maintained |

Propriétés

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPONSCISKROOD-OYLNGHKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033427 | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140194-24-7 | |

| Record name | Triptorelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140194247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.